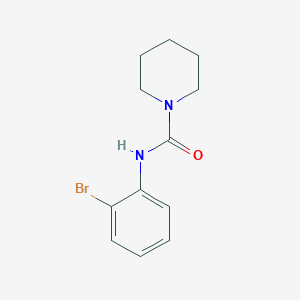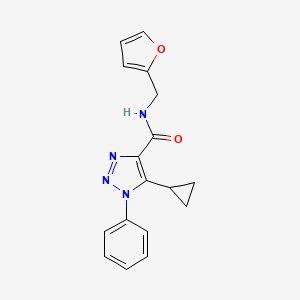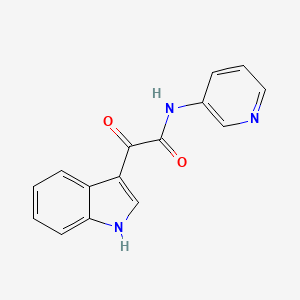
N-(2-bromophenyl)-1-piperidinecarboxamide
Übersicht
Beschreibung
BRL-15572 is a piperidinecarboxamide derivative that was first synthesized by researchers at GlaxoSmithKline in 2003. Since then, it has been studied for its potential therapeutic effects in various areas, including pain management, addiction, and anxiety disorders.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been studied for its potential therapeutic effects in various areas, including pain management, addiction, and anxiety disorders. In preclinical studies, BRL-15572 has been shown to reduce pain sensitivity in animal models of inflammatory and neuropathic pain. Additionally, it has been shown to decrease drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety disorders.
Wirkmechanismus
BRL-15572 is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor), which is a member of the opioid receptor family. The NOP receptor is involved in the regulation of pain, stress, and reward pathways in the brain. By blocking the activity of this receptor, BRL-15572 may modulate these pathways and produce therapeutic effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to produce a range of biochemical and physiological effects in preclinical studies. In animal models of pain, BRL-15572 has been shown to reduce pain sensitivity and increase pain threshold. In animal models of addiction, BRL-15572 has been shown to decrease drug-seeking behavior and reduce the rewarding effects of drugs of abuse. Additionally, BRL-15572 has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BRL-15572 is its selectivity for the NOP receptor, which may reduce the risk of off-target effects. Additionally, BRL-15572 has been shown to have good oral bioavailability and a long half-life, which may make it a suitable candidate for further development as a therapeutic agent. However, one limitation of BRL-15572 is its relatively low potency compared to other NOP receptor antagonists. This may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on BRL-15572. One area of interest is the development of more potent and selective NOP receptor antagonists based on the structure of BRL-15572. Additionally, further studies are needed to explore the therapeutic potential of BRL-15572 in various disease states, including pain, addiction, and anxiety disorders. Finally, studies are needed to better understand the mechanism of action of BRL-15572 and its effects on various signaling pathways in the brain.
In conclusion, BRL-15572 is a chemical compound that has shown promise as a potential therapeutic agent for various disease states. Its selectivity for the NOP receptor and good pharmacokinetic properties make it a suitable candidate for further development. However, further research is needed to fully understand its mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-6-2-3-7-11(10)14-12(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAULRWXIUGBZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(3-methylbenzyl)sulfonyl]azepane](/img/structure/B4702223.png)
![3,4-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4702226.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4702239.png)
![2-{[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4702240.png)

![N-(4-acetylphenyl)-2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702254.png)
![N-(5-bromo-2-hydroxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4702261.png)
![1-(2-methoxyphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4702267.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4702268.png)
